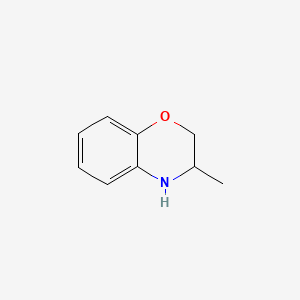

3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Descripción

Overview of the 1,4-Benzoxazine Heterocyclic System in Organic Chemistry

The 1,4-benzoxazine system consists of a benzene (B151609) ring fused to a 1,4-oxazine ring. This bicyclic heterocycle is a significant structure in organic chemistry. ijpsjournal.com Benzoxazine (B1645224) derivatives are found in nature, where they can act as defense chemicals in plants. ijpsjournal.com The arrangement of the oxygen and nitrogen atoms in the heterocyclic ring allows for considerable structural diversity and chemical reactivity. This versatility makes the 1,4-benzoxazine scaffold a valuable building block for creating more complex molecules. benthamscience.com The synthesis of the 1,4-benzoxazine core can be challenging, and chemists have developed various strategies to construct this ring system efficiently, including intramolecular cyclization reactions catalyzed by metals like copper or palladium. organic-chemistry.orgresearchgate.net

Historical Development and Significance of the 1,4-Benzoxazine Scaffold in Research

The 1,4-benzoxazine scaffold has gained prominence over the years, evolving into what is now considered a "privileged scaffold" in medicinal chemistry. benthamscience.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fruitful starting points for drug discovery. benthamscience.com

Historically, research into benzoxazines has uncovered a vast array of biological activities. nih.gov Derivatives of this scaffold have been shown to possess antibacterial, antifungal, anti-inflammatory, anti-tuberculosis, and anti-cancer properties. nih.govnih.gov For example, the FDA-approved antibiotic levofloxacin (B1675101) contains a 1,4-benzoxazine core structure. researchgate.net This wide-ranging bioactivity has spurred continuous investigation and development of novel benzoxazine-based compounds as potential therapeutic agents. benthamscience.comnih.gov

Beyond medicine, the benzoxazine ring is also crucial in materials science. Certain benzoxazine monomers can undergo ring-opening polymerization to form polybenzoxazines, a class of high-performance thermosetting resins. mdpi.commdpi.com These polymers are known for their excellent thermal stability, flame retardancy, and dimensional stability, making them suitable for applications in the aerospace, electronics, and automotive industries. mdpi.commdpi.com

Rationale for Academic Investigation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine and its Derivatives

The academic and industrial interest in this compound and its related derivatives stems from several key factors.

Firstly, the compound is a documented intermediate in the production of agricultural chemicals. nih.gov Research into optimizing its synthesis, such as finding routes that are simple, use inexpensive starting materials, and produce high yields, is of significant industrial relevance. researchgate.net

Secondly, given that the 1,4-benzoxazine framework is a privileged scaffold, the synthesis of new derivatives is a rational strategy for discovering novel bioactive molecules. nih.govnih.gov By modifying the core structure of this compound, researchers can create libraries of related compounds to screen for potential pharmacological activities. The methyl group at the 3-position provides a specific stereocenter that can be explored for its influence on biological interactions.

Finally, the development of novel and efficient synthetic methods for constructing such heterocyclic systems is a fundamental goal in organic chemistry. researchgate.net The academic pursuit of new catalytic systems and reaction pathways, such as the Y(OTf)₃-catalyzed cascade reaction or palladium-catalyzed cyclizations to form 1,4-benzoxazines, expands the toolkit available to synthetic chemists and enables the creation of more complex and diverse molecular architectures. organic-chemistry.orgrsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDVKBWLRCKPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044915 | |

| Record name | 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32329-20-7 | |

| Record name | 3,4-Dihydro-3-methyl-2H-1,4-benzoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32329-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032329207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG21YE3V7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Characterization and Conformational Analysis of 3 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine

Spectroscopic Techniques for Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution NMR spectroscopy is a powerful tool for defining the proton and carbon framework of a molecule. While specific, detailed published spectra for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine are not widely available, the expected chemical shifts can be inferred from its structure and from data on related benzoxazine (B1645224) compounds. mdpi.comnist.gov

The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the heterocyclic ring, and the methyl group protons. The four protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the -O-CH₂- and -N-CH- moieties of the oxazine (B8389632) ring are expected in the δ 3.5-5.5 ppm range. mdpi.comconicet.gov.ar The methyl group attached to the chiral center at C3 would produce a doublet signal, likely in the upfield region (δ 1.0-1.5 ppm), while the N-H proton would present a broad singlet.

The ¹³C-NMR spectrum provides information on each unique carbon atom. The aromatic carbons would generate signals between δ 110-150 ppm. The methylene (B1212753) carbon adjacent to the oxygen (-O-CH₂-) is anticipated around δ 65-75 ppm, while the methine carbon next to the nitrogen (-N-CH-) would appear further upfield. The methyl carbon signal is expected at approximately δ 20 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 145 |

| Aromatic C-O / C-N | - | 135 - 150 |

| O-CH₂ | 4.0 - 4.5 | 65 - 75 |

| N-CH | 3.0 - 3.5 | 45 - 55 |

| NH | Broad, variable | - |

| CH₃ | 1.2 - 1.5 | 15 - 25 |

Note: Data are estimated based on characteristic chemical shift ranges for similar structural motifs in related benzoxazine compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. The structure of this compound contains several key functional groups that give rise to a characteristic spectrum.

Key absorptions include a sharp peak for the N-H stretch, typically observed around 3400 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are found just below 3000 cm⁻¹. The "fingerprint region" below 1600 cm⁻¹ is particularly informative. Aromatic C=C stretching vibrations are present around 1500-1600 cm⁻¹. Crucially, the asymmetric C-O-C stretching of the ether linkage in the oxazine ring gives a strong, characteristic absorption band typically found around 1230 cm⁻¹. nih.govepa.gov Another key feature for the oxazine ring is the C-N stretching vibration. Studies on related benzoxazines also identify characteristic peaks for the benzene ring attached to the oxazine moiety around 920-950 cm⁻¹. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Medium-Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1230 | Strong |

| Benzene ring attached to oxazine | 920 - 950 | Medium |

Note: Wavenumbers are based on data from related benzoxazine structures and general FTIR correlation tables. nih.govepa.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₁NO), the exact mass is 149.0841 Da. researchgate.net

In Liquid Chromatography-Mass Spectrometry (LC-MS) experiments using positive electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺, with a measured mass-to-charge ratio (m/z) of 150.0913. researchgate.net Collision-induced dissociation of this precursor ion leads to a characteristic fragmentation pattern. The major fragment ions observed in MS² analysis provide clues to the molecule's structure. For instance, the loss of the methyl group or cleavage of the oxazine ring can lead to stable fragment ions.

Table 3: Experimental LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Ionization Mode | Top 5 Fragment Peaks (m/z) |

| 150.0913 [M+H]⁺ | ESI Positive | 120.0808, 107.0729, 122.0963, 121.0886, 106.0652 |

Source: PubChem, MoNA ID LU118605. researchgate.net

X-ray Crystallography for Solid-State Structure and Conformational Insights

The analysis of this derivative revealed an orthorhombic crystal system with the space group P2₁2₁2₁. conicet.gov.ar The data confirms the connectivity and general geometry of the dihydrobenzoxazine ring fused to the benzene ring.

Table 4: Crystallographic Data for 4-phenoxyacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.0411 |

| b (Å) | 8.1386 |

| c (Å) | 21.799 |

| Volume (ų) | 1426.6 |

| Z (Molecules/unit cell) | 4 |

Source: Connect Journals. conicet.gov.ar Note: Data is for an N-acylated derivative of the title compound.

Conformational Studies of the Dihydrobenzoxazine Ring System

The six-membered dihydrobenzoxazine ring is not planar and adopts specific low-energy conformations. Understanding these preferred shapes is crucial for comprehending the molecule's reactivity and interactions.

Analysis of Ring Puckering and Preferred Conformations

Studies on various dihydro-1,4-benzoxazine and related dihydro-1,3-benzoxazine derivatives consistently show that the heterocyclic ring adopts a non-planar conformation. researchgate.netresearchgate.net The most commonly reported and energetically favorable conformation is the half-chair . researchgate.netchemicalbook.com

In this conformation, some atoms of the ring deviate from a mean plane established by the other atoms. For example, in the crystal structure of a related benzoxazine, the nitrogen and an adjacent carbon atom were found to be displaced on opposite sides of the mean plane formed by the remaining four atoms of the ring. researchgate.net The degree of this distortion is quantified by Cremer and Pople puckering parameters (Q, θ, and φ), which provide a precise description of the ring's shape. For instance, in a related methoxy-substituted 1,3-benzoxazine, the total puckering amplitude (Q) was determined to be approximately 0.47 Å, confirming a significantly puckered ring system. researchgate.net This half-chair conformation minimizes steric strain and torsional interactions, representing the most stable state for the dihydrobenzoxazine ring system.

Influence of the Methyl Group at Position 3 on Conformation

The introduction of a methyl group at the C3 position of the 3,4-dihydro-2H-1,4-benzoxazine ring system has a profound impact on its conformational behavior. The heterocyclic oxazine ring is not planar and, similar to other saturated six-membered rings, adopts puckered conformations to alleviate torsional and angle strain. For the parent 3,4-dihydro-2H-1,4-benzoxazine, and its derivatives, a half-chair or a distorted boat conformation is generally favored. nih.govmdpi.com

The stereochemistry at the C3 carbon, which is a chiral center in this compound, dictates the spatial orientation of the methyl group. This substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is governed by a balance of steric and electronic effects.

In related heterocyclic systems, such as substituted 1,3-benzoxazines, extensive NMR studies have shown that the conformational equilibrium is highly sensitive to the substitution pattern. rsc.org For instance, in 3,4-dihydro-3-methyl-2H-1,3-benzoxazines, the N-methyl group has been found to be predominantly axial. rsc.org By analogy, for this compound, a conformational equilibrium between the axial and equatorial conformers of the methyl group is expected.

The preference for either the axial or equatorial orientation of the C3-methyl group in this compound would be influenced by steric interactions. An equatorial methyl group generally experiences less steric hindrance from the rest of the ring system. However, the specific puckering of the oxazine ring and potential interactions with the fused benzene ring could modulate this preference.

To definitively determine the dominant conformation and the energetic difference between the conformers, detailed computational studies, such as Density Functional Theory (DFT) calculations, and advanced NMR spectroscopic techniques, like Nuclear Overhauser Effect (NOE) experiments, would be required. Such studies would provide insights into the through-space proximity of the methyl protons to other protons in the ring, allowing for an unambiguous assignment of its orientation.

While specific experimental data on the conformational equilibrium of this compound is not extensively documented in the available literature, the principles of conformational analysis suggest a dynamic equilibrium between the two primary chair-like conformers.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/State | Method of Determination (Hypothetical) |

| Dominant Conformation | Half-Chair | X-ray Crystallography, DFT Calculations |

| C3-Methyl Orientation | Equatorial (likely favored) | 2D NMR (NOESY), Computational Modeling |

| Conformational Equilibrium | Dynamic equilibrium between axial and equatorial conformers | Variable Temperature NMR Spectroscopy |

Dynamic Stereochemistry and Inversion Barriers

The conformational flexibility of the oxazine ring in this compound leads to a dynamic stereochemistry. The interconversion between different ring conformations, such as the flipping between two half-chair forms, is a key aspect of its dynamic behavior. This process involves the passage through higher-energy transition states, and the energy required for this inversion is known as the inversion barrier.

The magnitude of the inversion barrier is influenced by several factors, including the nature of the substituents on the ring. The presence of the methyl group at C3 is expected to influence the energy landscape of the ring inversion process.

The study of such dynamic processes is typically carried out using variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. At low temperatures, the rate of ring inversion can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons, and potentially for the two different conformers if their populations are significant. As the temperature is increased, the rate of inversion increases, leading to the coalescence of these distinct signals into time-averaged signals.

The coalescence temperature, along with the chemical shift difference between the exchanging sites, can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. While specific literature detailing the dynamic NMR studies and inversion barriers for this compound is scarce, studies on analogous heterocyclic systems have established the utility of this technique.

For example, in substituted piperidines and other six-membered nitrogen-containing heterocycles, ring inversion barriers are well-documented. It is reasonable to infer that the oxazine ring in this compound also undergoes a similar dynamic process. The anomeric effects associated with the oxygen and nitrogen atoms in the ring, as well as the steric demands of the methyl group, would be critical in determining the precise energy barrier.

A comprehensive investigation into the dynamic stereochemistry of this compound would provide valuable information on its molecular flexibility and the energetic landscape of its conformational space.

Table 2: Hypothetical Dynamic NMR Parameters for Conformational Inversion of this compound

| Parameter | Hypothetical Value | Significance |

| Coalescence Temperature (Tc) | To be determined experimentally | Temperature at which interconverting species' NMR signals merge |

| Free Energy of Activation (ΔG‡) | To be calculated from Tc and Δν | The energy barrier for the ring inversion process |

| Rate Constant (k) at Tc | To be calculated | The rate of conformational interchange at the coalescence temperature |

Chemical Reactivity and Mechanistic Transformations of the 3 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine Core

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene portion of the 3-methyl-3,4-dihydro-2H-1,4-benzoxazine ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and ether groups. The substitution pattern is dictated by the directing effects of these groups.

Research has demonstrated the successful introduction of various substituents onto the aromatic ring. For instance, nitration and halogenation have been employed to synthesize precursors for more complex molecules. The synthesis of 6-nitro and 6-chloro derivatives has been reported, often as part of studies on kinetic resolution. researchgate.net Similarly, 7,8-difluoro substituted analogs have been synthesized and utilized in the development of compounds with antiviral properties. researchgate.netnih.gov

A specific example involves the reaction of this compound with a nitrating agent to introduce a nitro group, which can subsequently be reduced to an amino group. This amino derivative can then undergo further reactions, such as the Fischer indole (B1671886) synthesis, to create more complex fused heterocyclic systems. psu.edu For example, treatment of the N-nitroso derivative of this compound with zinc dust in acetic acid can lead to the formation of the corresponding N-amino compound. psu.edu

The table below summarizes common electrophilic substitution reactions on the benzoxazine (B1645224) core.

| Reaction Type | Reagent(s) | Position(s) Substituted | Product(s) |

| Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 6-position | 6-Nitro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine researchgate.net |

| Halogenation | Halogenating agent (e.g., Cl₂, Br₂) | 6- or 7-position | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine researchgate.net, 7-Bromo-3-methyl-3,4-dihydro-2H-1,4-benzoxazine evitachem.com |

| Halogenation | Specific fluorinating agents | 7,8-positions | 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine researchgate.net |

Functionalization at the Nitrogen Atom (N-alkylation, N-acylation)

The secondary amine nitrogen (N-4) in the oxazine (B8389632) ring is a key site for functionalization, readily undergoing N-acylation and N-alkylation reactions.

N-Acylation: This is a widely studied transformation, particularly for the synthesis of amides and for the kinetic resolution of the racemic benzoxazine. urfu.ru The reaction of this compound with acyl chlorides, such as dichloroacetyl chloride, proceeds efficiently to yield the corresponding N-acyl derivatives. researchgate.net These reactions are often carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net

Kinetic resolution of racemic this compound is frequently achieved through diastereoselective acylation using chiral acyl chlorides. researchgate.net Reagents like (S)-naproxen acyl chloride and N-phthaloyl-(S)-leucyl chloride have been used to separate the enantiomers, with one enantiomer reacting faster to form a diastereomeric amide, which can then be separated. researchgate.netresearchgate.net The stereoselectivity of these reactions is influenced by steric factors of both the amine and the acylating agent. researchgate.net

N-Alkylation: The nitrogen atom can also be alkylated using various alkyl halides. This reaction introduces an alkyl group onto the nitrogen, altering the steric and electronic properties of the molecule. N-alkylation is a key step in the synthesis of certain biologically active compounds, including potential PET tracers. researchgate.net

The table below provides examples of N-functionalization reactions.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| N-Acylation | Dichloroacetyl chloride | Base (e.g., K₂CO₃) | N-Dichloroacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine researchgate.net |

| N-Acylation | (S)-Naproxen acyl chloride | Kinetic Resolution | Diastereomeric amides researchgate.netresearchgate.net |

| N-Acylation | N-Phthaloyl-(S)-leucyl chloride | Kinetic Resolution | Diastereomeric amides researchgate.net |

| N-Alkylation | Methyl iodide | Base | N-Methyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |

Transformations Involving the Oxazine Ring Atoms

The oxazine ring itself can undergo chemical transformations, although these are less commonly explored than functionalization of the benzene ring or nitrogen atom. Reactions can include oxidation, reduction, and ring-opening.

Oxidation of the benzoxazine ring can be achieved using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. Conversely, reduction of the benzoxazine system can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165). These reactions can potentially lead to changes in the oxidation state of the heteroatoms or saturation of the ring.

Ring-opening reactions can occur under specific conditions. For example, acid-mediated hydrolysis of N-acylated derivatives like benoxacor (B1667998) (which contains a dichloromethyl group on the nitrogen and a benzoxazine core) leads to cleavage of the amide bond, regenerating the this compound core. acs.orgacs.org While this is a cleavage of a derivative, it highlights the stability of the core under these conditions. More drastic conditions could lead to the opening of the oxazine ring itself. For instance, related oxazolidine (B1195125) rings are known to be sensitive to pH and can open via acid-mediated pathways. acs.org The bromine atom on derivatives like 7-bromo-3-methyl-3,4-dihydro-2H-benzo[b] researchgate.netuiowa.eduoxazine can be substituted by various nucleophiles, which is a transformation of a derivative but demonstrates the potential for reactivity modulation. evitachem.com

Reaction Mechanisms and Kinetics of Benzoxazine Ring Formation and Derivatization

Ring Formation: The synthesis of the this compound core typically involves a multi-step process. researchgate.net A common route includes the O-alkylation of a 2-aminophenol (B121084) with a suitable three-carbon synthon, followed by reduction of an intermediate (if necessary), and finally, an intramolecular cyclization to form the oxazine ring. researchgate.net An alternative mechanism proposed for the formation of related benzoxazines involves the generation of o-quinone methides, which then undergo a [4+2]-cycloaddition reaction. researchgate.net

Derivatization Kinetics: The kinetics of derivatization, particularly N-acylation, have been studied in the context of kinetic resolutions. The rates of reaction for the two enantiomers of the racemic benzoxazine with a chiral acylating agent differ, leading to a selectivity factor (s). A comparative study showed that the kinetic resolution of various 6-substituted 3-methyl-3,4-dihydro-2H- researchgate.netuiowa.edubenzoxazines with (S)-naproxen acyl chloride and O-phenyl-(R)-lactyl chloride resulted in higher selectivity factors compared to using N-phthaloyl-(S)-leucyl chloride. researchgate.net The stereoselective acylation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride was found to be more selective (s = 31–32) compared to other propanoyl chlorides (s = 18–21), likely due to increased steric hindrance. researchgate.net

The hydrolysis kinetics of the N-acylated derivative, benoxacor, have been thoroughly investigated. acs.orgnih.gov The hydrolysis proceeds through different mechanisms depending on the pH. Under basic conditions, a base-mediated amide cleavage occurs. acs.orgacs.org In acidic conditions, an acid-mediated amide cleavage is observed. acs.orgacs.org The second-order rate constant for the base-mediated hydrolysis of benoxacor was found to be significantly greater than that of its related chloroacetamide herbicide co-formulant. acs.org

Comparative Reactivity with Other Benzoxazine Isomers

The reactivity of this compound can be compared with its structural isomers and related heterocyclic systems.

A study on the acylative kinetic resolution compared racemic 3,4-dihydro-3-methyl-2H- researchgate.netuiowa.edubenzoxazine with 3,4-dihydro-3-methyl-2H- researchgate.netuiowa.edubenzothiazine, 2-methyl-1,2,3,4-tetrahydroquinoline, and 2-methylindoline. It was found that the acylation of the benzothiazine analog proceeded with the highest stereoselectivity. researchgate.net This suggests that the replacement of the oxygen atom in the oxazine ring with a sulfur atom influences the reactivity and stereochemical outcome of the acylation reaction.

When compared to 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, the 1,4-benzoxazine core exhibits different stability profiles. The 1,2,4-benzotriazines are noted to be very stable in their pure solid state but are decomposed by acid with warming, yielding aniline (B41778) and a ketone. nih.gov The 1,4-benzoxazine ring, as seen in the hydrolysis of benoxacor, appears to be stable under conditions that cleave the N-acyl group. acs.org

The reactivity also depends on the substitution pattern on the benzoxazine core itself. In kinetic resolution studies, the nature and position of substituents on the benzene ring of this compound influence the selectivity factor of the acylation reaction. researchgate.net

Structure Activity Relationship Sar Studies of 3 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives

Impact of Substituents at the 3-position on Biological Activity

The substituent at the 3-position of the 1,4-benzoxazine ring plays a role in modulating the compound's interaction with biological targets. The parent compound of this series features a methyl group at this position.

Influence of Substituents on the Nitrogen Atom (4-position) on Pharmacological Profile

The nitrogen atom at the 4-position is a key site for modification, and substituents here have a profound influence on the pharmacological profile. Studies on 4-aryl substituted 1,4-benzoxazines have shown promising anticancer activity. nih.gov A significant finding is that the presence of a para-amino group on the N-aryl substituent (Ring C) dramatically enhances antiproliferative potency against various cancer cell lines. nih.gov

In other studies, N-benzyl substitution on the 1,4-benzoxazine ring was explored for its effect on intracellular calcium activity. acs.org Specifically, a derivative featuring a 4-benzyl group, 4-benzyl-3,4-dihydro-2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-2H-1,4-benzoxazine, was identified as the most potent in its series for modulating intracellular calcium. acs.org N-alkylation, for instance with methyl iodide, is a common synthetic step, indicating that N-alkyl derivatives are readily accessible for biological screening. clockss.org

| Compound | Core Structure | N-Aryl Substituent (Ring C) | PC-3 | MDA-MB-231 | MIA PaCa-2 |

|---|---|---|---|---|---|

| 14f | 7-OH-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | 4-aminophenyl | 9.71 | 12.9 | 9.58 |

| - | 7-OMe-3,4-dihydro-2H-1,4-benzoxazine | Unsubstituted Phenyl | >25 | >25 | >25 |

| - | 7-OMe-3,4-dihydro-2H-1,4-benzoxazine | 4-Fluorophenyl | >25 | 18.4 | 24.3 |

Effects of Substituents on the Benzene (B151609) Ring (e.g., at 6-position, 7-position) on Activity

Modifications to the benzene portion (Ring A) of the 1,4-benzoxazine scaffold are critical for tuning biological activity. Research into anticancer agents has shown that electron-donating groups on this ring can enhance potency. nih.gov For example, placing a methoxy (B1213986) group (OMe) at the C7-position resulted in improved antiproliferative activity compared to compounds with hydrogen at the same position. nih.gov Furthermore, the inclusion of hydroxyl groups on the benzene ring was found to be generally beneficial for biological activity. nih.gov

| Compound Series | C-7 Substituent (R¹) | N-Aryl Substituent | Cancer Cell Line | % Inhibition |

|---|---|---|---|---|

| 5b | H | 4-hydroxyphenyl | PC-3 | 13% |

| 11a | OMe | 4-hydroxyphenyl | PC-3 | 47% |

| 5b | H | 4-hydroxyphenyl | MDA-MB-231 | 1% |

| 11a | OMe | 4-hydroxyphenyl | MDA-MB-231 | 31% |

Stereochemical Aspects of Structure-Activity Relationships in Enantiomerically Pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines

The 3-methyl-3,4-dihydro-2H-1,4-benzoxazine structure contains a chiral center at the 3-position, meaning it can exist as two non-superimposable mirror images or enantiomers, (R) and (S). Stereochemistry is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different potencies, metabolic fates, and toxicities.

Rational Design Principles for Novel 1,4-Benzoxazine Analogues

The rational design of new 1,4-benzoxazine analogues is guided by the SAR principles derived from experimental studies. nih.govnih.gov The goal is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Key design principles for developing anticancer agents from this scaffold include:

N-4 Position Modification : Introducing an aryl group at the N-4 position is a viable strategy. Specifically, placing a para-amino group on this aryl ring can significantly boost antiproliferative activity. nih.gov

Benzene Ring Substitution : The addition of electron-donating groups, such as methoxy (OMe) at the C-7 position or hydroxyl (OH) groups elsewhere on the benzene ring, is beneficial for enhancing anticancer effects. nih.gov

Molecular Hybridization : Combining the 1,4-benzoxazine core with other pharmacologically active moieties, such as triazoles, has been explored as a strategy to create hybrid molecules with promising anti-proliferative activities. nih.gov

Computational Modeling : Molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how newly designed molecules will interact with their biological targets, such as the enzyme MenB in Mycobacterium tuberculosis or various protein kinases. nih.govresearchgate.netnih.govnih.gov This allows for the in-silico screening of virtual compounds before undertaking their chemical synthesis, streamlining the discovery process. nih.gov

These principles, derived from a combination of chemical synthesis, biological testing, and computational analysis, provide a clear roadmap for the future development of 1,4-benzoxazine-based therapeutic agents. nih.govresearchgate.net

Biological Activities and Pharmacological Mechanisms of 3 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine and Its Derivatives

Antihypertensive and Cardiovascular Effects

The cardiovascular effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives have been a primary focus of research, with studies investigating their influence on blood pressure and cardiac function.

Calcium Channel Modulating Activity

Current scientific literature does not provide direct evidence to support significant calcium channel modulating activity for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. However, research into the broader class of 3,4-dihydro-2H-1,4-benzoxazine derivatives has revealed activity at other ion channels. For instance, certain derivatives have been synthesized and evaluated as potassium channel activators, which can lead to vasodilation and a hypotensive effect. This suggests that the cardiovascular effects of this class of compounds may be mediated by mechanisms other than direct calcium channel modulation.

Affinities for Imidazoline (B1206853) Binding Sites (IBS) and Adrenergic Receptors

There is limited information available regarding the affinity of this compound for imidazoline binding sites. However, research has been conducted on the affinity of its derivatives for adrenergic receptors.

A study on a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives revealed potent antagonistic activity at serotonin-3 (5-HT3) receptors. nih.gov In this series, the introduction of substituents at the 2-position of the 1,4-benzoxazine ring influenced activity, with dimethyl substitution showing greater activity than methyl or dihydro forms. nih.gov One of the most potent compounds in this series, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, displayed a high affinity for 5-HT3 receptors with a Ki value of 0.019 nM. nih.gov

Another area of investigation has been the development of 3,4-dihydro-2H-1,4-benzoxazine derivatives as dual thrombin and glycoprotein (B1211001) IIb/IIIa receptor antagonists. nih.gov Systematic modifications of the benzoxazine (B1645224) nucleus led to compounds with submicromolar inhibition constants for thrombin and submicromolar IC50 values for the inhibition of fibrinogen binding to the glycoprotein IIb/IIIa receptor. nih.gov

Table 1: Receptor Binding Affinity of a 3,4-dihydro-2H-1,4-benzoxazine Derivative

| Compound | Receptor | Affinity (Ki) |

|---|

Data sourced from a study on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as 5-HT3 receptor antagonists. nih.gov

Neuroprotective Properties and Associated Mechanisms

The potential of 3,4-dihydro-2H-1,4-benzoxazine derivatives as neuroprotective agents has been an active area of research, with investigations into their ability to mitigate neuronal damage and their relevance to neurodegenerative diseases.

Protection Against Oxidative Stress in Neuronal Cells

Several derivatives of 1,4-benzoxazine have demonstrated the ability to protect neuronal cells from oxidative stress. A study on 2-alkylamino-substituted-1,4-benzoxazine derivatives identified a 3,3-diphenyl-substituted compound as a potent neuroprotective agent that can inhibit oxidative stress-mediated neuronal degeneration in vitro. researchgate.net Another investigation into novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines revealed that these compounds exhibited moderate to good potency against various cancer cell lines, with structure-activity relationship analysis indicating that hydroxyl and para-amino group substitutions were beneficial for biological activity. mdpi.com

One particular derivative, HSB-13 ((Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one), was found to protect against homocysteic acid (HCA)- and Aβ-induced toxicity, which is linked to oxidative stress. nih.gov

Potential Applications in Neurodegenerative Disease Research

The neuroprotective properties of 1,4-benzoxazine derivatives have led to their investigation in the context of neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's disease.

The derivative HSB-13 was shown to reduce striatal degeneration and improve behavioral performance in a mouse model of Huntington's disease. nih.gov Furthermore, it was protective in a Drosophila model of amyloid precursor protein (APP) toxicity, which is relevant to Alzheimer's disease. nih.gov The mechanism of action for HSB-13 was found to involve the inhibition of GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.gov

Other 1,4-benzoxazine derivatives have also been synthesized and found to be potent neuroprotective agents in animal models of excitotoxic lesions. rsc.org For example, a 3,3-diphenyl-substituted-1,4-benzoxazine derivative was identified as an effective neuroprotective agent. rsc.org

The anti-inflammatory properties of these derivatives are also being explored for their potential in treating neurodegenerative diseases, as neuroinflammation is a key component of these conditions. For instance, certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole have shown promising anti-inflammatory activity in microglial cells. nih.gov

Table 2: Cytotoxic Activity of a 1,4-Benzoxazine Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7d (4-bromophenyl pendant from aryl hydrazone series) | MCF-7 (breast cancer) | 22.6 |

Data from a study on the biological activity of 1,4-benzoxazine derivatives. researchgate.net

Anti-Cancer and Anti-Proliferative Activities of Substituted 1,4-Benzoxazines

Substituted 1,4-benzoxazine derivatives have demonstrated notable potential as anti-cancer and anti-proliferative agents through various mechanisms of action.

DNA topoisomerases are crucial enzymes in DNA replication and transcription, making them prime targets for cancer chemotherapy. nih.gov The inhibition of human DNA topoisomerase I is a mechanism through which certain anti-cancer drugs exert their effects. nih.gov Some benzo[c]phenanthridines, for instance, are believed to exhibit their antitumor activity by inhibiting topoisomerase I. nih.gov While direct studies on this compound's effect on DNA topoisomerase I are not extensively detailed in the provided results, the broader class of 1,4-benzoxazine derivatives has been investigated as inhibitors of bacterial topoisomerase II (DNA gyrase and Topo IV), suggesting a potential for this scaffold to interact with topoisomerase enzymes. colab.ws Further research is necessary to specifically elucidate the inhibitory activity of this compound and its direct derivatives on human DNA topoisomerase I.

Derivatives of 1,4-benzoxazine have shown promising activity against a range of cancer cell lines. For example, certain benzoxazinone (B8607429) derivatives were found to inhibit the proliferation of SK-RC-42, SGC7901, and A549 cancer cells. nih.gov The anti-proliferative activity of these compounds is linked to their ability to downregulate the expression of c-Myc mRNA, a key regulator of cell growth and proliferation. nih.gov Furthermore, some of these compounds can induce the formation of G-quadruplexes in the c-Myc gene promoter, which may contribute to the inhibition of cancer cell proliferation. nih.gov

In other studies, benzoxazine derivatives derived from eugenol (B1671780) demonstrated in vivo anti-cancer activity in mice with fibrosarcoma, reducing both cancer incidence and tumor weight. nih.gov Notably, the benzoxazine derivatives showed slightly better activity compared to related aminomethyl derivatives. nih.gov One of the most potent compounds in this study was 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine (B8389632). nih.gov

Additionally, hybrid compounds of benzopyran-4-one and isoxazole (B147169) have displayed significant anti-proliferative activities against various cancer cell lines, including MDA-MB-231, with IC50 values in the micromolar range, while showing minimal cytotoxicity to normal cell lines. chapman.edu

Table 1: Anti-proliferative Activity of Selected Benzoxazine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzoxazinone derivatives | SK-RC-42, SGC7901, A549 | Inhibition of proliferation, downregulation of c-Myc mRNA | nih.gov |

| Eugenol-derived benzoxazines | Mice fibrosarcoma | Reduction of cancer incidence and tumor weight | nih.gov |

Antimicrobial Activities (Antibacterial and Antifungal)

The 1,4-benzoxazine core is a key pharmacophore in the development of new antimicrobial agents.

Derivatives of 1,4-benzoxazine have exhibited a broad spectrum of antibacterial activity. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a series of N-unprotected 1,4-benzoxazine derivatives displayed low to good activity against various bacterial strains. researchgate.net It was noted that derivatives bearing electron-withdrawing groups, such as nitro and trifluoromethyl, were more potent. researchgate.net

In another study, synthesized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives were tested against E. coli (Gram-negative), S. aureus (Gram-positive), and B. subtilis (Gram-positive). ijpsjournal.comijpsjournal.com One compound, in particular, demonstrated significant inhibition across all tested strains. ijpsjournal.comijpsjournal.com Symmetrical 1,3-benzoxazine derivatives have also been synthesized and tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria, with some compounds showing activity comparable to or better than standard antibiotics. icm.edu.plresearchgate.net Furthermore, some 1,3-benzoxazine derivatives have shown activity against Bacillus thuringiensis and Escherichia coli. ikm.org.my

In addition to their antibacterial properties, 1,4-benzoxazine derivatives have demonstrated efficacy against pathogenic fungi. nih.govfrontiersin.org A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were evaluated for their in vitro antifungal activities against several phytopathogenic fungi, including Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt, with some compounds showing moderate to good activity. nih.govfrontiersin.org For example, a derivative with a 6-Cl substituent on the 1,4-benzoxazin-3-one skeleton exhibited excellent activity against P. infestans. nih.govfrontiersin.org

Other research has focused on the development of bulky 1,4-benzoxazine derivatives as antifungal agents, with in vitro activity evaluated against different Candida species and Cryptococcus neoformans. nih.gov Additionally, some 1,3-benzoxazine derivatives have shown antifungal effects against several fungal strains, including Aspergillus niger, P. chrysogenum, and F. moniliforme. ikm.org.my Thionated-1,3-benzoxazines have also exhibited antifungal activities against eight fungal strains, with potency comparable to fluconazole. ikm.org.my

Table 2: Antimicrobial Spectrum of Selected Benzoxazine Derivatives

| Derivative Class | Target Microorganism(s) | Type of Activity | Reference(s) |

|---|---|---|---|

| N-unprotected 1,4-benzoxazines | Gram-positive and Gram-negative bacteria | Antibacterial | researchgate.net |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones | E. coli, S. aureus, B. subtilis | Antibacterial | ijpsjournal.comijpsjournal.com |

| Symmetrical 1,3-benzoxazines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial | icm.edu.plresearchgate.net |

| 1,4-benzoxazin-3-one acylhydrazones | G. zeae, P. sasakii, P. infestans | Antifungal | nih.govfrontiersin.org |

| Bulky 1,4-benzoxazines | Candida spp., C. neoformans | Antifungal | nih.gov |

Serotonin-3 (5-HT3) Receptor Antagonism of Dihydro-2H-1,4-benzoxazine Derivatives

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly that induced by chemotherapy. wikipedia.org A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been synthesized and evaluated for their 5-HT3 receptor antagonistic activities. nih.gov These evaluations were conducted through 5-HT3 receptor binding assays and by assessing their ability to antagonize the von Bezold-Jarisch reflex in rats. nih.gov

Structural modifications to the 1,4-benzoxazine ring were found to significantly influence the antagonistic activity. nih.gov For instance, the introduction of substituents at the 2-position of the 1,4-benzoxazine ring increased the antagonistic activities, with dimethyl substitution showing greater potency than methyl substitution, which in turn was more potent than the unsubstituted dihydro derivative. nih.gov One of the most potent compounds identified was endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, which exhibited a very high affinity for 5-HT3 receptors (Ki = 0.019 nM) and a long-lasting antagonistic effect. nih.gov

Further studies on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides revealed that these compounds were more potent than their 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxamide counterparts. nih.gov Specifically, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide demonstrated a high affinity for 5-HT3 receptors (Ki = 0.051 nM) and potent antagonistic activity in vivo. nih.gov

Receptor Binding Affinity Studies

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been shown to bind to various receptors, indicating their potential as modulators of several physiological processes.

Notably, certain derivatives have been designed as dual-function antithrombotic agents, exhibiting affinity for both thrombin and the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. nih.gov By combining pharmacophores for both targets, these compounds have achieved submicromolar inhibition constants (Kᵢ) for thrombin and submicromolar half-maximal inhibitory concentrations (IC₅₀) for the inhibition of fibrinogen binding to the GPIIb/IIIa receptor. nih.gov This dual antagonism presents a promising avenue for the development of novel antithrombotic therapies. nih.gov

In a different therapeutic area, derivatives such as 6-aryl benzoxazine-2-ones have been identified as modulators of the progesterone (B1679170) receptor (PR). jocpr.com Further structure-activity relationship (SAR) studies have revealed that related compounds with a benzoxazine-2-thione core can act as PR antagonists. jocpr.com Additionally, a series of 3,4-dihydro-2H-benzo ijnc.irresearchgate.netoxazine-8yl-oxyacetic acid derivatives have been screened for their ability to block the thromboxane (B8750289) A2 (TXA2) receptor, suggesting their utility in cardiovascular and antithrombotic applications without the common side effect of hypotension. jocpr.comijnc.ir

| Derivative Class | Target Receptor | Activity |

| Peptidomimetic 3,4-dihydro-2H-1,4-benzoxazines | Thrombin, Glycoprotein IIb/IIIa | Antagonist |

| 6-Aryl benzoxazine-2-ones | Progesterone Receptor (PR) | Modulator |

| 6-Aryl amino benzoxazinones with a benzoxazine-2-thione core | Progesterone Receptor (PR) | Antagonist |

| 3,4-Dihydro-2H-benzo ijnc.irresearchgate.netoxazine-8yl-oxyacetic acids | Thromboxane A2 (TXA2) Receptor | Antagonist |

In Vivo Evaluation of Antagonistic Activity

The in vivo efficacy of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been demonstrated in various models, underscoring their therapeutic potential. For instance, 1,4-benzoxazine imidazole (B134444) derivatives have shown significant in vivo activity in a murine experimental model of candidiasis, highlighting their potential as antifungal agents. jocpr.com

While not a direct derivative, the in vivo evaluation of structurally related heterocyclic compounds provides insight into the potential of the benzoxazine scaffold. For example, certain 1,3,5-triazine (B166579) derivatives have demonstrated analgesic and anti-inflammatory effects in vivo. This supports the broader potential of such heterocyclic systems in modulating biological responses in living organisms.

Other Reported Pharmacological Profiles (e.g., anti-inflammatory, anticonvulsant, antimalarial)

The versatility of the 3,4-dihydro-2H-1,4-benzoxazine nucleus is further evidenced by the diverse pharmacological profiles reported for its derivatives. nih.gov These include anti-inflammatory, anticonvulsant, and anticancer activities, among others. researchgate.netnih.govijfans.orgresearchgate.net

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of benzoxazine derivatives. ijfans.org For instance, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Certain compounds in this series were found to significantly reduce the production of nitric oxide (NO) and the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

Anticonvulsant Activity: The potential of benzoxazine derivatives as anticonvulsant agents has also been explored. While specific studies on this compound are not prominent, the broader class of 3,4-dihydro-2H-1,3-benzoxazines has been noted for its anticonvulsive properties. researchgate.net The structural similarities between these isomers suggest that the 1,4-benzoxazine scaffold may also confer anticonvulsant effects.

Antimalarial and Other Activities: The benzoxazine skeleton is considered a privileged structure in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications, including as antimalarial, antitubercular, and anticancer agents. ijfans.orgnih.gov For example, benzoxazine derivatives derived from eugenol have demonstrated in vivo anticancer activity in a mouse fibrosarcoma model. nih.gov

| Pharmacological Profile | Derivative Class | Key Findings |

| Anti-inflammatory | 2H-1,4-Benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | Reduced NO and pro-inflammatory cytokine production in vitro. nih.gov |

| Anticonvulsant | 3,4-Dihydro-2H-1,3-benzoxazines | Reported to have anticonvulsive activities. researchgate.net |

| Anticancer | Eugenol-derived benzoxazines | Reduced tumor incidence and weight in vivo. nih.gov |

Molecular Mechanisms of Action (beyond receptor binding, focusing on pathways and targets)

Research into the molecular mechanisms of action of 3,4-dihydro-2H-1,4-benzoxazine derivatives has revealed their interaction with key signaling pathways.

A significant mechanism underlying the anti-inflammatory effects of certain 2H-1,4-benzoxazin-3(4H)-one derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.gov These compounds were found to reduce LPS-induced reactive oxygen species (ROS) production and alleviate microglial inflammation. nih.gov Molecular docking studies further suggested that these derivatives could interact with Nrf2-related binding sites, potentially preventing its degradation by Kelch-like ECH-associated protein 1 (Keap1). nih.gov

In the context of anticancer activity, it has been speculated that the mechanism of action for eugenol-derived benzoxazines is not primarily through an antioxidant pathway. nih.gov This suggests that these compounds may exert their effects through other cellular targets or pathways.

Computational and Theoretical Studies on 3 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific docking studies exclusively on 3-methyl-3,4-dihydro-2H-1,4-benzoxazine are not extensively documented in publicly available literature, research on closely related 3,4-dihydro-1,4-benzoxazin-2-one derivatives provides valuable insights into the potential interactions of the benzoxazine (B1645224) scaffold.

For instance, molecular docking studies have been performed on 1,4-benzoxazin-2-one derivatives to evaluate their potential as antidiabetic agents by targeting the α-glucosidase enzyme. nih.gov These simulations are critical in understanding the structure-activity relationships that govern the inhibitory potential of this class of compounds. nih.gov In a representative study, the binding modes of these derivatives were analyzed to identify key interactions with amino acid residues within the enzyme's active site. nih.gov

Similarly, other research has focused on the cytotoxic activity of quinoxalinone and 1,4-benzoxazin-2-one derivatives, employing molecular docking to elucidate their mechanism of action. nih.gov These studies often reveal that the benzoxazine nucleus can form crucial hydrogen bonds and hydrophobic interactions with the protein target, stabilizing the ligand-protein complex. For example, in the study of new 2,3-substituted nih.govmdpi.com benzooxazin-4-one derivatives, molecular docking revealed that specific substitutions could enhance the binding affinity with target proteins like dihydrofolate reductase. rdd.edu.iq

| Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

| 1,4-Benzoxazin-2-one derivative | α-Glucosidase | -7.5 to -9.0 | nih.gov |

| Quinoxalinone/1,4-Benzoxazin-2-one | DNA/BSA | Not specified | nih.gov |

| 2,3-Substituted nih.govmdpi.com Benzoxazin-4-one | Dihydrofolate Reductase | -6.8 to -8.5 | rdd.edu.iq |

Note: The data presented is for related benzoxazine derivatives and not for this compound itself. The values are indicative of the potential binding capabilities of the benzoxazine scaffold.

These simulations suggest that this compound would likely engage in similar interactions, with the methyl group at the 3-position potentially influencing the molecule's orientation and steric fit within a binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These methods can predict various molecular properties, including orbital energies, charge distribution, and reactivity indices.

For benzoxazine derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. nih.gov

These calculations can also elucidate other important electronic descriptors:

Ionization Potential (I): Related to the HOMO energy, it indicates the ease of removing an electron.

Electron Affinity (A): Related to the LUMO energy, it shows the ability to accept an electron.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, it indicates the ease of modifying the electron cloud.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Conformational Analysis and Energy Landscape Exploration via Computational Methods

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the conformational landscape of molecules like this compound to identify low-energy, stable conformations.

Studies on various 3,4-dihydro-2H-1,4-benzoxazine derivatives have consistently shown that the six-membered oxazine (B8389632) ring typically adopts a non-planar conformation. The most commonly reported conformation is a half-chair . mdpi.comnih.gov This conformation helps to minimize steric strain and torsional strain within the ring system. For example, in 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, the molecule adopts a half-chair conformation. nih.gov

The introduction of a methyl group at the 3-position of the 3,4-dihydro-2H-1,4-benzoxazine ring system would be expected to influence the conformational preference, with the methyl group likely occupying an equatorial or pseudo-equatorial position to minimize steric hindrance. Conformational analysis of related 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives has also been crucial in understanding their structure-activity relationships as serotonin-3 receptor antagonists. nih.gov

Computational Prediction of Bioactivity and Pharmacokinetic Properties

In modern drug discovery, the early prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. In silico tools and computational models are widely used to predict these pharmacokinetic properties.

While a dedicated ADME profile for this compound is not published, studies on related benzimidazole (B57391) and benzoxazine derivatives provide a good indication of the expected properties of this chemical scaffold. mdpi.com Computational tools like AdmetSAR and SwissADME are frequently used to predict these characteristics based on the molecule's structure. mdpi.comhealthinformaticsjournal.com

Key predicted ADME properties for benzoxazine-like compounds often include:

Gastrointestinal (GI) Absorption: High probability of absorption from the gut.

Blood-Brain Barrier (BBB) Permeability: Variable, depending on the specific substituents.

P-glycoprotein (P-gp) Substrate: Prediction of whether the compound is a substrate for this important efflux transporter.

Cytochrome P450 (CYP) Inhibition: Prediction of potential interactions with key drug-metabolizing enzymes.

Lipinski's Rule of Five: A set of criteria to evaluate the drug-likeness of a compound. Benzoxazine derivatives often show good compliance with these rules. mdpi.com

| Property | Predicted Value/Classification | Significance |

| Gastrointestinal Absorption | High | Good potential for oral administration |

| BBB Permeability | Likely Permeable | Potential for CNS activity |

| P-gp Substrate | No | Less likely to be actively removed from cells |

| CYP1A2 Inhibitor | No | Lower risk of drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions |

| Lipinski's Rule Violations | 0 | Good drug-likeness profile |

Note: This data is representative of predictions for benzoxazine derivatives as reported in the literature and may not be exact for this compound. The predictions are generated using in silico models. mdpi.comhealthinformaticsjournal.combiointerfaceresearch.com

These computational predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved pharmacokinetic profiles.

Advanced Applications and Future Research Trajectories for the 3 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine Scaffold

3-methyl-3,4-dihydro-2H-1,4-benzoxazine as a Chiral Building Block in Asymmetric Synthesis

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The development of efficient synthetic routes to enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines is crucial for their application in the synthesis of complex, biologically active molecules.

A notable chemoenzymatic approach has been developed for the asymmetric synthesis of a range of 3-methyl-3,4-dihydro-2H-benzo[b] benthamdirect.comresearchgate.netoxazines with various substitutions on the aromatic ring. nih.gov This method provides access to both enantiomers of the amine. One pathway involves the bioreduction of 1-(2-nitrophenoxy)propan-2-ones. Using the alcohol dehydrogenase from Rhodococcus ruber (ADH-A), the (S)-alcohols are obtained with high enantiopurity and yield. nih.gov Conversely, employing evo-1.1.200 ADH leads to the corresponding (R)-enantiomers with complete selectivity. nih.gov An alternative strategy utilizes lipase-catalyzed acetylation of the racemic alcohols or hydrolysis of the corresponding acetates to yield optically enriched products. nih.gov

This chemoenzymatic strategy proved particularly effective in the six-step synthesis of (S)-(-)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo-[b] benthamdirect.comresearchgate.netoxazine (B8389632), a key precursor for the antimicrobial agent Levofloxacin (B1675101). nih.gov Furthermore, asymmetric transfer hydrogenation of 3-substituted 2H-1,4-benzoxazines using a tethered Cp*Rh(III)-diamine catalyst has been shown to produce a wide array of chiral 3,4-dihydro-2H-1,4-benzoxazines in high yields and with up to 99% enantiomeric excess (ee). researchgate.net

Other successful strategies for obtaining enantiomerically pure 1,4-benzoxazine derivatives include preparative HPLC enantioseparation of racemates, which has been used to obtain enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with high purity (ee ≥ 99.5%). researchgate.net Additionally, an efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity (ee > 99%, de > 99%) has been achieved through a Lewis acid-catalyzed SN2-type ring opening of activated aziridines followed by a Cu(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org

| Method | Key Reagents/Catalysts | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Chemoenzymatic Bioreduction | Alcohol dehydrogenases (ADH-A, evo-1.1.200 ADH) | Provides access to both (S) and (R) enantiomers with high selectivity. | Synthesis of a Levofloxacin precursor. nih.gov | nih.gov |

| Asymmetric Transfer Hydrogenation | Tethered Cp*Rh(III)-diamine catalyst | High yields and excellent enantioselectivity (up to 99% ee). | Broad range of chiral 3,4-dihydro-2H-1,4-benzoxazines. researchgate.net | researchgate.net |

| Preparative HPLC Enantioseparation | Chiral stationary phase | High enantiomeric purity (ee ≥ 99.5%). | Separation of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate enantiomers. researchgate.net | researchgate.net |

| Lewis Acid-Catalyzed Ring Opening/Intramolecular Cyclization | Lewis acid, Cu(I) catalyst | Excellent enantio- and diastereospecificity (ee > 99%, de > 99%). | Synthesis of various 3,4-dihydro-1,4-benzoxazine derivatives. organic-chemistry.org | organic-chemistry.org |

Incorporation of the 1,4-Benzoxazine Motif into Multicomponent Systems

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The 1,4-benzoxazine scaffold has been successfully incorporated into various multicomponent systems, leading to the synthesis of novel and structurally diverse compounds.

One example is the Petasis multicomponent reaction, which has been utilized to synthesize a variety of novel 2-hydroxy-1,4-benzoxazines. researchgate.net This reaction involves the condensation of 2-[(arylmethyl)amino]phenols with arylboronic acids and glyoxal, catalyzed by pyridinium (B92312) toluene-p-sulfonate. researchgate.net Another approach involves a one-pot, multi-component synthesis of benthamdirect.comresearchgate.netbenzoxazine-isoxazole hybrids. ijpcbs.com This strategy utilizes a Cu(I)-catalyzed reaction of in situ generated nitrile oxides with in situ generated N-propargyl 1,4-benzoxazine, resulting in good yields of the hybrid molecules. ijpcbs.com

Furthermore, a tandem Ugi/Mitsunobu reaction has been developed for the synthesis of diverse benzoxazinones in just two steps. nih.gov This method couples the Ugi multicomponent reaction with an intramolecular Mitsunobu substitution. nih.gov These examples highlight the versatility of the 1,4-benzoxazine scaffold in the design of efficient and atom-economical multicomponent reactions for the generation of complex molecular architectures.

Exploration of 1,4-Benzoxazine Derivatives in Material Science

The unique properties of the 1,4-benzoxazine ring have led to its exploration in the field of material science, particularly in the development of high-performance polymers known as polybenzoxazines. wikipedia.org These thermosetting resins are produced through the ring-opening polymerization of benzoxazine (B1645224) monomers and offer several advantages over traditional phenolic and epoxy resins, including near-zero shrinkage during curing and excellent thermal stability. wikipedia.orgespublisher.com

The molecular design flexibility of benzoxazine monomers allows for the incorporation of various functional groups to tailor the properties of the resulting polymers. mdpi.com For instance, the synthesis of main-chain-type benzoxazine polymers (MCBPs) from renewable resources like daidzein (B1669772) and furfurylamine (B118560) has been reported. nih.gov These bio-based polybenzoxazines exhibit tunable thermomechanical properties and have shown promise in applications such as marine antifouling coatings due to the inherent antimicrobial properties of the daidzein and furan (B31954) units. nih.govrsc.org

The introduction of long, flexible aliphatic chains into the benzoxazine monomer structure can significantly improve the toughness of the resulting polybenzoxazine. rsc.org For example, a novel aromatic ester-based polybenzoxazine film demonstrated significantly improved toughness and an elongation at break of up to 14.2%. rsc.org Conversely, incorporating rigid structures can enhance thermal stability. A benzoxazine synthesized from daidzein, which possesses a benzopyrone structure, resulted in a polymer with a glass transition temperature (Tg) exceeding 400 °C. espublisher.com

Furthermore, the incorporation of functionalities like norbornene and furan into a single benzoxazine monomer has led to the development of thermosetting resins with low-temperature curing characteristics and excellent thermal stability, with a Tg of 287 °C and a 5% weight-loss temperature (Td5) of 395 °C. nih.gov The self-assembly of thymine-functionalized polybenzoxazines through multiple hydrogen bonding interactions has also been explored, leading to materials with enhanced thermal stability. rsc.org

| Monomer/Polymer System | Key Feature | Specific Property | Potential Application | Reference |

|---|---|---|---|---|

| Daidzein and furfurylamine-based MCBPs | Bio-based, functional units | Tunable thermomechanical properties, antibacterial and algaecidal properties. nih.gov | Marine antifouling coatings. nih.gov | nih.gov |

| Aromatic ester-based polybenzoxazine | Long aliphatic chain | Improved toughness, elongation at break up to 14.2%. rsc.org | Flexible films, self-healing materials. rsc.org | rsc.org |

| Daidzein-based benzoxazine | Rigid benzopyrone structure | High glass transition temperature (Tg > 400 °C). espublisher.com | High-temperature applications. | espublisher.com |

| Norbornene and furan-functionalized benzoxazine | Low-temperature curable, multifunctional | Tg of 287 °C, Td5 of 395 °C, non-flammable. nih.gov | Aerospace and electronics industries. nih.gov | nih.gov |

| Thymine-functionalized polybenzoxazine | Self-assembly via hydrogen bonding | Enhanced thermal stability. rsc.org | Advanced materials with ordered structures. | rsc.org |

Emerging Therapeutic Areas for 1,4-Benzoxazine Scaffolds

The 1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This versatility has led to the exploration of 1,4-benzoxazine derivatives in a wide range of therapeutic areas beyond their established applications.

One emerging area is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.gov Certain ester derivatives of 1,4-benzoxazine have been shown to inhibit endothelial cell migration and tube formation in vitro and angiogenesis in the chicken chorioallantoic membrane (CAM) assay. nih.govresearchgate.net While thrombin inhibition is a likely mechanism, evidence suggests that other targets, such as VEGFR2 kinase, may also be involved. nih.gov

Another promising application is in the development of novel antibacterial agents, particularly against Mycobacterium tuberculosis. nih.gov High-throughput screening identified several 1,4-benzoxazines as inhibitors of MenB, an enzyme essential for the menaquinone biosynthesis pathway in this pathogen. nih.gov Subsequent structure-activity relationship (SAR) studies have led to the discovery of compounds with potent antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 0.6 μg/mL. nih.gov

Furthermore, 1,4-benzoxazine derivatives are being investigated as inhibitors of ferroptosis, a form of programmed cell death driven by lipid peroxidation. nih.gov A series of synthesized benzo[b] benthamdirect.comresearchgate.netoxazine derivatives demonstrated significant inhibitory activity against RSL3-induced ferroptosis, with one compound, NYY-6a, showing an EC50 value of approximately 50 nM. nih.gov Mechanistic studies suggest that these compounds act as radical-trapping antioxidants. nih.gov

The scaffold has also shown potential as human topoisomerase I inhibitors, which are important targets in cancer therapy. nih.gov Studies have identified 1,4-benzoxazine derivatives that act as catalytic inhibitors and potential topoisomerase poisons. nih.gov

Future Directions in Synthetic Methodology and Derivatization for this compound

While significant progress has been made in the synthesis of 1,4-benzoxazine derivatives, there is still a need for new and more efficient methods. benthamdirect.com Traditional synthetic routes often suffer from drawbacks such as multiple steps, harsh reaction conditions, and low yields. benthamdirect.com Future research will likely focus on developing novel, milder, and more efficient synthetic protocols.

One promising direction is the development of transition-metal-free synthetic methods. A one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives has been reported that uses ethanol (B145695) as a solvent and avoids the use of transition metal catalysts, offering a wide substrate scope and functional group tolerance. rsc.org

Further exploration of catalytic systems for asymmetric synthesis will also be a key area of research. The development of robust and recyclable chiral catalysts is crucial for the cost-effective and environmentally friendly production of enantiomerically pure 1,4-benzoxazine building blocks. rsc.org For example, solid polymer-supported chiral Brønsted acid catalysts have shown remarkable activity, enantioselectivity, and recyclability in the asymmetric transfer hydrogenation of benzoxazines. rsc.org

In terms of derivatization, the focus will be on creating novel analogs with improved biological activity and physicochemical properties. This includes the synthesis of hybrid molecules that combine the 1,4-benzoxazine scaffold with other pharmacologically active moieties, such as the 1,2,3-triazole ring, to develop new antitubercular or anticancer agents. researchgate.net The continued exploration of multicomponent reactions will also provide access to a vast chemical space of novel 1,4-benzoxazine derivatives.

Challenges and Opportunities in the Translational Research of 1,4-Benzoxazine Compounds